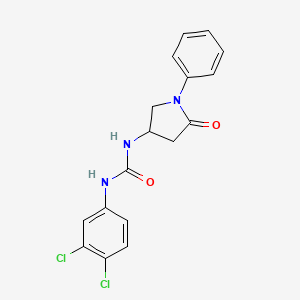
1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as DPU, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DPU belongs to the class of urea derivatives and has shown promising results in the areas of cancer research, neuroscience, and drug discovery.
科学的研究の応用
Novel Urea Derivatives and Their Biological Activity
Research into urea derivatives, such as 1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, has demonstrated promising applications across various scientific fields. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess significant antitumor activities, indicating potential in cancer research and treatment strategies (S. Ling et al., 2008).
Insecticidal Properties and Environmental Impact
Urea derivatives have been evaluated for their insecticidal properties, with some compounds interfering with cuticle deposition, suggesting an innovative approach to pest control. The environmental fate and behavior of these compounds, including their degradation products and potential impact on aquatic environments, are areas of active investigation, underscoring the importance of understanding their ecological implications (R. Mulder & M. J. Gijswijt, 1973).
Corrosion Inhibition
The corrosion inhibition performance of certain urea derivatives has been studied, highlighting their efficiency in protecting metals against corrosion. This research is particularly relevant to industries seeking cost-effective solutions to extend the lifespan of their infrastructure and machinery (B. Mistry et al., 2011).
Antibacterial Applications and Environmental Detection
Urea derivatives have also been identified for their antibacterial properties, used in personal care products to prevent bacterial growth. The development of sensitive analytical methods to detect these compounds in environmental samples highlights the growing concern over their widespread use and potential environmental and health impacts (R. Halden & Daniel H. Paull, 2004).
Electrochemical and Thermodynamic Studies
Studies on the electrochemical and thermodynamic behaviors of urea derivatives offer insights into their interaction with metal surfaces, providing valuable information for the development of new corrosion inhibitors and exploring their underlying mechanisms of action (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Advances in Plant Biology and Nonlinear Optical Materials
Urea derivatives have found applications in plant biology as cytokinin-like compounds, influencing plant growth and development. Furthermore, their role in the synthesis of organic non-linear optical materials demonstrates their potential in creating advanced materials for technological applications (A. Ricci & C. Bertoletti, 2009).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-6-11(8-15(14)19)20-17(24)21-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVCROQRRNNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)
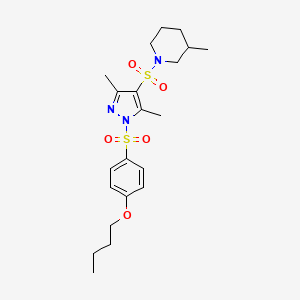
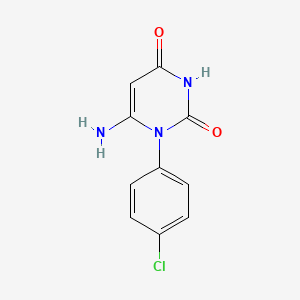
![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)
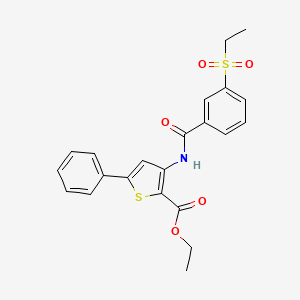
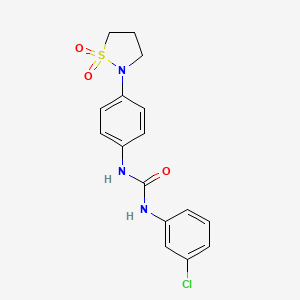
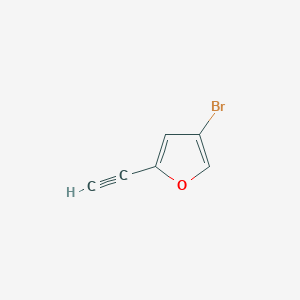
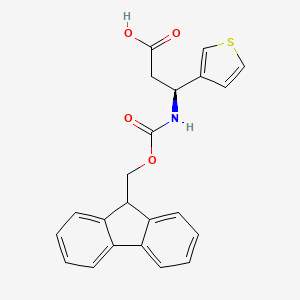
![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)
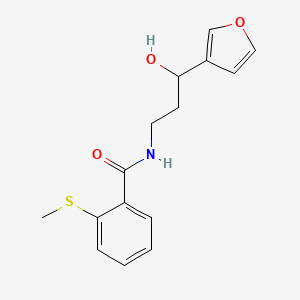
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)